molecular formula C21H21O7P B1203371 Guaiacol phosphate CAS No. 563-03-1

Guaiacol phosphate

Cat. No. B1203371
CAS RN: 563-03-1
M. Wt: 416.4 g/mol
InChI Key: ADBFDJQRBQZXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guaiacol phosphate is an aryl phosphate.

Scientific Research Applications

Enzymatic Activity and Industrial Applications

Guaiacol is used as a substrate in the detection of peroxidase enzyme activity. Research has shown that guaiacol, combined with phosphate buffer, is effective in the isolation and partial purification of peroxidase from orange seeds. The enzyme activity is enhanced after partial purification and demonstrates heat stability, suggesting potential industrial applications (Khan & Higginbottom, 2015).

Catalytic Conversion and Bio-Oil Upgrading

Guaiacol has been identified as a key intermediate in the catalytic conversion processes, particularly in the context of bio-oil upgrading. Studies have explored the conversion of guaiacol in various mediums, demonstrating its role in producing stable oxygenated organics and investigating the effects of different catalysts and supports on the conversion process. These findings are crucial for enhancing the yield and efficiency of bio-oil production and upgrading (Chen et al., 2014), (Zhou et al., 2015).

Agricultural and Biochemical Research

In agricultural research, the interaction of guaiacol with phosphate (Phi) has been studied. Research indicates that Phi supply as part of phosphorus fertilization influences the activity of guaiacol peroxidase and the biosynthesis of lignin in maize plants. This highlights the potential role of guaiacol in modulating biochemical responses to biotic and abiotic stressors in crops (Ávila et al., 2011).

Material Science and Color Protection

In the field of material science, guaiacol has been utilized to understand the protective mechanisms of chromated phosphate (CP) on bamboo. The study demonstrated that guaiacol reacts with CP, contributing to the green-color protection of bamboo by forming a green complex, potentially offering insights into sustainable material preservation methods (Chang, Yeh, & Wu, 2001).

properties

CAS RN

563-03-1

Product Name

Guaiacol phosphate

Molecular Formula

C21H21O7P

Molecular Weight

416.4 g/mol

IUPAC Name

tris(2-methoxyphenyl) phosphate

InChI

InChI=1S/C21H21O7P/c1-23-16-10-4-7-13-19(16)26-29(22,27-20-14-8-5-11-17(20)24-2)28-21-15-9-6-12-18(21)25-3/h4-15H,1-3H3

InChI Key

ADBFDJQRBQZXAB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC

melting_point

91.0 °C

Other CAS RN

563-03-1

Pictograms

Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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